N-(2,3-Dimethoxybenzyl)-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline N-(2,3-Dimethoxybenzyl)-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 878452-77-8
VCID: VC0499680
InChI: InChI=1S/C21H19N3O3/c1-25-17-6-3-5-15(19(17)26-2)13-23-16-10-8-14(9-11-16)21-24-20-18(27-21)7-4-12-22-20/h3-12,23H,13H2,1-2H3
SMILES: COC1=CC=CC(=C1OC)CNC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4
Molecular Formula: C21H19N3O3
Molecular Weight: 361.4g/mol

N-(2,3-Dimethoxybenzyl)-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline

CAS No.: 878452-77-8

Main Products

VCID: VC0499680

Molecular Formula: C21H19N3O3

Molecular Weight: 361.4g/mol

N-(2,3-Dimethoxybenzyl)-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline - 878452-77-8

CAS No. 878452-77-8
Product Name N-(2,3-Dimethoxybenzyl)-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Molecular Formula C21H19N3O3
Molecular Weight 361.4g/mol
IUPAC Name N-[(2,3-dimethoxyphenyl)methyl]-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Standard InChI InChI=1S/C21H19N3O3/c1-25-17-6-3-5-15(19(17)26-2)13-23-16-10-8-14(9-11-16)21-24-20-18(27-21)7-4-12-22-20/h3-12,23H,13H2,1-2H3
Standard InChIKey HZIMSDKSOIPQQS-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)CNC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4
Canonical SMILES COC1=CC=CC(=C1OC)CNC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4
PubChem Compound 2996250
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator